molecular formula C20H32O4 B1216637 15(S)-HPETE

15(S)-HPETE

Cat. No.: B1216637
M. Wt: 336.5 g/mol
InChI Key: BFWYTORDSFIVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. These compounds play crucial roles in inflammation and immune responses.

Preparation Methods

15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid. The enzyme 15-lipoxygenase catalyzes this reaction under physiological conditions. Industrial production methods often involve the use of purified enzymes or microbial systems engineered to express 15-lipoxygenase. The reaction typically requires a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Chemical Reactions Analysis

15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.

    Reduction: Reduction reactions can convert it into less reactive hydroxy derivatives.

    Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are hydroxylated derivatives and other oxidized lipids.

Scientific Research Applications

15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various bioactive lipids.

    Biology: It serves as a signaling molecule in cellular processes, including apoptosis and cell differentiation.

    Medicine: Research has shown its involvement in inflammatory diseases, making it a target for drug development.

    Industry: It is used in the production of lipid-based pharmaceuticals and as a standard in analytical chemistry for lipidomics studies.

Mechanism of Action

15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its conversion to other bioactive lipids. It acts on specific molecular targets, including peroxisome proliferator-activated receptors and nuclear factor-kappa B pathways. These interactions modulate gene expression and cellular responses, contributing to its role in inflammation and immune regulation.

Comparison with Similar Compounds

Similar compounds to 15(S)-Hydroperoxyeicosatetraenoic acid include other hydroperoxyeicosatetraenoic acids like 5(S)-hydroperoxyeicosatetraenoic acid and 12(S)-hydroperoxyeicosatetraenoic acid. While these compounds share structural similarities, 15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific enzymatic pathway and its distinct role in producing anti-inflammatory lipoxins .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)

InChI Key

BFWYTORDSFIVKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Pictograms

Irritant

Synonyms

14,15-epoxyarachidonic acid
15-HPAA
15-HPEA
15-HPETE
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,14-eicosatetraenoic acid
15-hydroperoxyarachidonic acid
arachidonic acid 15-hydroperoxide

Origin of Product

United States

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